1,2,3,4-Tetrahydrophthalazine
Overview
Description
1,2,3,4-Tetrahydrophthalazine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2 and its molecular weight is 134.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research Applications : Tetrahydrophthalazine derivatives are significant in pharmaceutical research. A study by Zhang et al. (2018) developed a new approach for the regiocontrolled and stereoselective syntheses of these derivatives, demonstrating their versatility by converting them into various other compounds, potentially useful in pharmaceuticals (Zhang et al., 2018).
Synthesis of Derivatives via Palladium-Catalyzed Carbonylation : Marosvölgyi-Haskó et al. (2011) synthesized tetrahydrophthalazine derivatives using palladium-catalyzed carbonylation, indicating the compound's role in complex chemical syntheses (Marosvölgyi-Haskó et al., 2011).
Live Cell Imaging : Devaraj et al. (2008) applied tetrazine-based cycloadditions, which include tetrahydrophthalazine, for live cell labeling, demonstrating its potential in bioorthogonal chemistry and imaging (Devaraj et al., 2008).
Biological Evaluation for Anti-Bacterial Activity : Research by Kadhim et al. (2021) involved synthesizing derivatives of 1,2,3,4-tetrahydrophthalazine for potential anti-bacterial applications (Kadhim et al., 2021).
Energetic Materials Design : Zhong-xue (2012) discussed the use of 1,2,3,4-tetrazine derivatives, related to tetrahydrophthalazine, in designing high energy density materials, indicating its importance in materials science (Zhong-xue, 2012).
Anticonvulsant Agents : El-Helby et al. (2017) synthesized novel derivatives of 2,3-dihydrophthalazine-1,4-dione for evaluating their potential as anticonvulsant agents (El-Helby et al., 2017).
Corrosion Inhibition in Acidic Media : Elkadi et al. (2000) studied the use of a tetrazine derivative in inhibiting corrosion of mild steel, showcasing its application in corrosion science (Elkadi et al., 2000).
Aldose Reductase Inhibition for Diabetic Complications : Türkeş et al. (2022) evaluated N-substituted phthalazine sulfonamide derivatives as aldose reductase inhibitors, indicating its potential in treating diabetic complications (Türkeş et al., 2022).
Mechanism of Action
Safety and Hazards
1,2,3,4-Tetrahydrophthalazine is a chemical compound that should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . It is also recommended to use personal protective equipment and ensure adequate ventilation .
Properties
IUPAC Name |
1,2,3,4-tetrahydrophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIWEDICJHIFJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CNN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60789-87-9 (hydrochloride) | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30157096 | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13152-89-1 | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13152-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013152891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydrophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydrophthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.797 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 1,2,3,4-Tetrahydrophthalazine and what is its molecular formula and weight?
A1: this compound is a heterocyclic compound with a fused benzene and diazine ring system. Its core structure consists of a six-membered benzene ring fused to a six-membered ring containing two nitrogen atoms. The molecular formula is C8H10N2, and the molecular weight is 134.18 g/mol.
Q2: What synthetic routes are commonly employed to synthesize this compound derivatives?
A2: Several synthetic approaches have been explored, including:
- Pictet-Spengler-type reaction: Condensation of 3-hydroxybenzylhydrazine with carbonyl compounds like acetone, cyclohexanone, and 1-methyl-4-piperidone in acidic conditions yields 1,1-disubstituted 1,2,3,4-tetrahydrophthalazines. []
- Condensation with phthalic anhydride: Microwave irradiation of 3-aryl-2-hydrazino-1,8-naphthyridines with phthalic anhydride in the presence of a catalytic amount of DMF efficiently produces 2-(3-aryl-l,8-naphthyridin-2-yl)-1,2,3,4-tetrahydrophthalazine-1,4-diones. []
- Reactions of 2,3-diacyl-1,2,3,4-tetrahydrophthalazines: These derivatives serve as versatile intermediates for further functionalization, allowing access to diversely substituted tetrahydrophthalazines. [, , , ]
Q3: Can you provide an example of a specific this compound derivative and its reported biological activity?
A3: Sodium nucleinate (2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate), registered as Tamerit in the Russian Federation, is a derivative with notable immunomodulatory and anti-inflammatory properties. Studies have demonstrated its potent suppressive effect on LPS-stimulated human mononuclear cells in vitro and in vivo. [] It effectively inhibits sepsis development in a mouse model of LPS-induced sepsis by reducing plasma inflammatory cytokine production. [] Furthermore, Sodium nucleinate significantly inhibits oxidative burst in human monocytes, particularly in response to PMA stimulation. This suggests a potential mechanism for its anti-inflammatory effects by mitigating ROS-mediated proinflammatory cytokine production. []
Q4: How does the structure of Sodium nucleinate relate to its observed biological activity?
A4: While the precise mechanism of action remains to be fully elucidated, the presence of the amino group at the 2-position and the sodium salt dihydrate form likely contribute to its unique pharmacological profile. Modifications to the core structure of this compound can significantly impact its biological activity.
Q5: Are there other studies investigating the structure-activity relationship of this compound derivatives?
A5: Yes, research on N-substituted phthalazine sulfonamide derivatives has explored their potential as aldose reductase (AR) inhibitors. [] The study demonstrated that structural modifications on the phthalazine ring, particularly the introduction of sulfonamide moieties, can significantly influence AR inhibitory activity.
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